4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol
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Overview
Description
4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions One common approach is the electrophilic aromatic substitution reaction, where a phenyl ring is functionalized with bromine, fluorine, and trifluoromethyl groups
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carbonyl group (e.g., aldehyde or ketone).
Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: The presence of trifluoromethyl and halogen groups makes the compound a candidate for drug development, as these groups can enhance the bioactivity and metabolic stability of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to target proteins, while the bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s biological activity. The methanol group can undergo metabolic transformations, further modulating the compound’s effects.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)phenol
- 4-(Trifluoromethyl)phenylmethanol
Comparison: Compared to similar compounds, 4-Bromo-3-fluoro-2-(trifluoromethyl)benzyl alcohol is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets. The methanol group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
[4-bromo-3-fluoro-2-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-14)6(7(5)10)8(11,12)13/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIIBADTZYTVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)C(F)(F)F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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